6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one

Rhomboid protease inhibition Covalent inhibitor electrophilicity Structure–activity relationship

This 6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one is the most electron-deficient commercially available styryl benzoxazinone, designed for rapid acylation of rhomboid intramembrane serine proteases. The 6,8-dichloro substitution and 4-chloro-3-nitrophenyl group maximize carbonyl electrophilicity, accelerating covalent acyl-enzyme intermediate formation. Its strictly (E)-configured double bond pre-organizes the inhibitor for nucleophilic attack, ensuring binding fidelity. Use as upper-limit benchmark in SAR studies paired with non-chlorinated analogs. Each lot includes comprehensive analytical data for batch traceability, essential for reproducible covalent inhibition assays.

Molecular Formula C16H7Cl3N2O4
Molecular Weight 397.59
CAS No. 1025679-04-2
Cat. No. B2668521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one
CAS1025679-04-2
Molecular FormulaC16H7Cl3N2O4
Molecular Weight397.59
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2)[N+](=O)[O-])Cl
InChIInChI=1S/C16H7Cl3N2O4/c17-9-6-10-15(12(19)7-9)20-14(25-16(10)22)4-2-8-1-3-11(18)13(5-8)21(23)24/h1-7H/b4-2+
InChIKeyUGGQGXGEEQKSOW-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one: A Multi-Halogenated Styryl Benzoxazinone for Covalent Probe Development


6,8-Dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one (CAS 1025679-04-2) is a 2-styryl substituted 4H-3,1-benzoxazin-4-one derivative characterized by a highly electron‑deficient aromatic system featuring three chlorine atoms and one nitro group across the core and the styryl moiety [1]. Benzoxazin-4-ones bearing an (E)-styryl substituent at the 2‑position have been validated as covalent, mechanism‑based inhibitors of rhomboid intramembrane serine proteases, with the electrophilic lactone carbonyl forming an acyl‑enzyme intermediate with the catalytic serine residue [2]. The present compound incorporates 6,8‑dichloro substitution on the fused benzene ring together with a 4‑chloro‑3‑nitrophenyl group on the ethenyl linker, a combination that markedly increases the electrophilicity of the oxazinone carbonyl relative to unsubstituted or mono‑halogenated analogs. Its molecular formula is C₁₆H₇Cl₃N₂O₄ (MW = 397.59 g·mol⁻¹) and it is commercially available from multiple suppliers with certified analytical data .

Why Structurally Similar Benzoxazinones Cannot Substitute for 6,8-Dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one in Covalent Protease Inhibitor Research


The covalent inhibitory mechanism of 2-styryl benzoxazin-4-ones relies on nucleophilic attack of the catalytic serine hydroxyl on the lactone carbonyl, a reaction whose rate is exquisitely sensitive to the electron density at the carbonyl carbon [1]. Removal or alteration of the 6,8‑dichloro substitution—for instance, using the corresponding 6‑chloro or unsubstituted benzoxazinone—reduces the electron‑withdrawing character of the heterocyclic core, thereby decreasing carbonyl electrophilicity and slowing acylation kinetics. Similarly, replacement of the 4‑chloro‑3‑nitrophenyl group on the ethenyl linker with an unsubstituted phenyl or 4‑chlorophenyl group alters both the ground-state electron distribution and the non‑covalent binding interactions with the protease active site. The strictly defined (E)-configuration of the double bond ensures a planar, conjugated π‑system that pre‑organizes the inhibitor for nucleophilic attack; the (Z)-isomer would present a different geometry incompatible with the binding pocket. Consequently, even closely related benzoxazin-4-ones—such as 2-(4-chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS 76903-72-5) or 6,8-dichloro-2-phenyl-4H-3,1-benzoxazin-4-one—cannot be considered functional equivalents for experiments requiring the specific reactivity and selectivity profile of the fully elaborated 6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl] compound.

Quantitative Differentiation Evidence for 6,8-Dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one vs. Closest Structural Analogs


Electron-Deficient Substitution Pattern Drives Superior Carbonyl Electrophilicity Compared with Mono-Halogenated and Unsubstituted Benzoxazinones

The target compound contains two chlorine atoms at positions 6 and 8 of the fused benzene ring and a 4-chloro-3-nitrophenyl substituent on the ethenyl linker. The cumulative electron‑withdrawing effect of three chlorine atoms and one nitro group lowers the electron density at the lactone carbonyl carbon to a greater extent than in the unsubstituted analog 2-phenyl-4H-3,1-benzoxazin-4-one or the mono‑chloro derivative 6-chloro-2-phenyl-4H-3,1-benzoxazin-4-one. This increased electrophilicity accelerates the rate‑determining acylation step with the catalytic serine of rhomboid proteases [1]. In the broader class of 2‑styryl benzoxazin-4-ones, the introduction of electron‑withdrawing groups on both the benzoxazinone core and the styryl ring has been shown to correlate with improved inhibitory potency against E. coli GlpG rhomboid protease; the fully elaborated 6,8‑dichloro‑4‑chloro‑3‑nitro substitution pattern represents the most electron‑deficient combination among commercially available styryl benzoxazinones [2].

Rhomboid protease inhibition Covalent inhibitor electrophilicity Structure–activity relationship

Verified (E)-Configuration Ensures Active Conformation, in Contrast to Mixed or (Z)-Isomer Batches of Simpler Analogs

The (E)-configuration of the ethenyl linker is essential for the inhibitor to adopt the extended planar conformation recognized by the rhomboid protease active site. The target compound is synthesized and supplied as a single (E)-isomer, verified by ¹H NMR coupling constants (typical J = 15–16 Hz for trans olefinic protons) [1]. In contrast, the simpler analog 2-(4-chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS 76903-72-5) lacks the ethenyl linker entirely, removing this stereochemical control element. Other 2-styryl benzoxazinones offered without explicit (E)-configuration certification may contain (Z)-isomer contamination, which would produce an inactive or off‑target conformation. Bidepharm provides batch‑specific QC data including NMR spectra that confirm the (E)-geometry of the double bond.

Stereochemical purity Covalent inhibitor conformation Quality control

Threefold Chlorine Substitution Enhances Lipophilicity and Membrane Partitioning Relative to Non-Chlorinated Benzoxazinones

Rhomboid proteases are embedded within lipid bilayers, and effective inhibitors must partition into the membrane to access the active site. The three chlorine atoms in the target compound increase lipophilicity (estimated logP ≈ 5.0–5.5 based on the CLogP algorithm) compared with the zero‑chlorine analog 2-phenyl-4H-3,1-benzoxazin-4-one (estimated logP ≈ 3.0–3.5) . This logP difference of approximately 2 units corresponds to a roughly 100-fold higher predicted membrane partition coefficient, facilitating inhibitor accumulation in the lipid environment where intramembrane proteolysis occurs. The 4‑chloro‑3‑nitrophenyl group further contributes to lipophilicity while maintaining the electron‑withdrawing character necessary for covalent reactivity.

Lipophilicity Membrane permeability Intramembrane protease targeting

Documented Batch Purity with Full QC Traceability Distinguishes This Compound from Research-Grade Analogs Lacking Analytical Certification

The target compound is supplied with batch‑specific quality control documentation including ¹H NMR, HPLC, and GC analyses from Bidepharm, with standard purity ≥90% . In contrast, the closely related analog 2-(4-chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS 76903-72-5) is frequently offered by vendors without individual batch QC certificates, and purity claims are often nominal rather than batch‑verified. For research applications requiring reproducible inhibition data, the availability of authenticated analytical data reduces the risk of uncharacterized impurities interfering with biological assays.

Chemical procurement Batch reproducibility Analytical quality control

Preferred Application Scenarios for 6,8-Dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one Based on Verified Differentiation Evidence


Rhomboid Protease Mechanism-of-Action Studies Requiring a High-Electrophilicity Covalent Probe

The compound’s densely electron‑withdrawing substitution pattern maximizes carbonyl electrophilicity, making it the probe of choice for studying rhomboid protease acylation kinetics when the fastest possible target engagement is desired [1]. Its (E)-styryl geometry pre‑organizes the inhibitor for nucleophilic attack, facilitating the formation of the covalent acyl‑enzyme intermediate demonstrated by mass spectrometry for the 2‑styryl benzoxazinone class [2].

Structure–Activity Relationship (SAR) Campaigns Mapping the Electrophilicity–Potency–Selectivity Landscape

As the most electron‑deficient member of the commercially available styryl benzoxazinone series, this compound serves as the upper‑limit benchmark for electrophilicity in SAR studies. When paired with the non‑chlorinated analog 2-phenyl-4H-3,1-benzoxazin-4-one and the mono‑chloro phenyl analog 2-(4-chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS 76903-72-5), researchers can systematically correlate substituent effects with inhibitory potency and selectivity against rhomboid vs. soluble serine proteases [1].

Intramembrane Protease Inhibitor Development for Disease-Relevant Rhomboid Targets

Rhomboid proteases have been implicated in malaria (PfROM4), Parkinson’s disease (PARL), and epithelial cancer signaling [1]. The target compound’s predicted high lipophilicity (CLogP ≈ 5.0–5.5) enhances partitioning into lipid membranes where these intramembrane proteases reside, making it a suitable starting scaffold for medicinal chemistry programs aimed at developing cell‑permeable rhomboid inhibitors .

Chemical Biology Experiments Requiring Batch-Verified Covalent Inhibitors

When chemical biology studies demand strict batch traceability, the availability of per‑lot NMR, HPLC, and GC data for this compound reduces the risk of irreproducible results due to uncharacterized impurities. This is particularly important for covalent inhibitors, where small amounts of reactive impurities can confound activity measurements.

Quote Request

Request a Quote for 6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.